molecular formula C14H14ClN3O4 B12886095 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide

Cat. No.: B12886095
M. Wt: 323.73 g/mol
InChI Key: VJULZHDKXDTGBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide typically involves the reaction of 5-chloroquinoline-8-ol with N-(2-methoxyacetoxy)acetimidamide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable base and solvent to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce reduced quinoline derivatives.

Scientific Research Applications

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: The compound may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloroquinoline-8-ol
  • N-(2-Methoxyacetoxy)acetimidamide
  • Other quinoline derivatives

Uniqueness

2-((5-Chloroquinolin-8-yl)oxy)-N-(2-methoxyacetoxy)acetimidamide is unique due to its specific chemical structure, which imparts distinct properties and potential applications. Its combination of quinoline and acetimidamide moieties makes it a valuable compound for various scientific and industrial purposes.

Properties

Molecular Formula

C14H14ClN3O4

Molecular Weight

323.73 g/mol

IUPAC Name

[(Z)-[1-amino-2-(5-chloroquinolin-8-yl)oxyethylidene]amino] 2-methoxyacetate

InChI

InChI=1S/C14H14ClN3O4/c1-20-8-13(19)22-18-12(16)7-21-11-5-4-10(15)9-3-2-6-17-14(9)11/h2-6H,7-8H2,1H3,(H2,16,18)

InChI Key

VJULZHDKXDTGBA-UHFFFAOYSA-N

Isomeric SMILES

COCC(=O)O/N=C(/COC1=C2C(=C(C=C1)Cl)C=CC=N2)\N

Canonical SMILES

COCC(=O)ON=C(COC1=C2C(=C(C=C1)Cl)C=CC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.